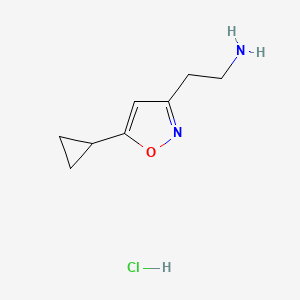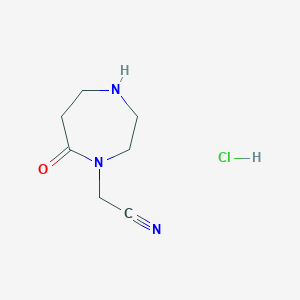
(3-Cyclopropyl-2,2-dimethylpropyl)(methyl)amine hydrochloride
Overview
Description
Scientific Research Applications
(3-Cyclopropyl-2,2-dimethylpropyl)(methyl)amine hydrochloride has been used in a wide range of scientific research applications, including the synthesis of other compounds, as well as in biochemical and physiological experiments. The compound has been used in the synthesis of several drugs, including the anti-inflammatory drug indomethacin and the anti-cancer drug doxorubicin. It has also been used in the synthesis of several other organic compounds, such as acetophenone and 4-nitrobenzaldehyde. Additionally, this compound has been used in a variety of biochemical and physiological experiments, such as to study the effects of various compounds on the central nervous system and to study the effects of various hormones on the body.
Mechanism of Action
The mechanism of action of (3-Cyclopropyl-2,2-dimethylpropyl)(methyl)amine hydrochloride is not yet fully understood. However, it is believed that the compound acts as a weak base, which can interact with the protons of other molecules, thus changing their properties. Additionally, this compound is believed to act as an inhibitor of certain enzymes, which can affect the metabolism of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, the compound has been shown to have some effects on the central nervous system, such as an increase in alertness and focus. Additionally, this compound has been shown to have some effects on the metabolism of certain hormones, such as an increase in the production of adrenaline and cortisol.
Advantages and Limitations for Lab Experiments
(3-Cyclopropyl-2,2-dimethylpropyl)(methyl)amine hydrochloride has several advantages for use in laboratory experiments. The compound is relatively inexpensive to produce, and it is relatively stable, making it a good choice for long-term experiments. Additionally, the compound is relatively non-toxic and can be used in a variety of biochemical and physiological experiments. However, the compound does have some limitations. It is not water soluble, so it must be used in an aqueous solution. Additionally, the compound has not been extensively studied and its mechanism of action is not fully understood.
Future Directions
There are several potential future directions for the use of (3-Cyclopropyl-2,2-dimethylpropyl)(methyl)amine hydrochloride in scientific research. One potential direction is to further study the compound’s mechanism of action and its biochemical and physiological effects. Additionally, the compound could be used in the synthesis of new compounds, such as drugs or other organic compounds. Furthermore, the compound could be used in the development of new laboratory techniques, such as the use of this compound in the synthesis of new compounds. Finally, the compound could be used to study the effects of various hormones on the body, as well as to study the effects of various compounds on the central nervous system.
properties
IUPAC Name |
3-cyclopropyl-N,2,2-trimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-9(2,7-10-3)6-8-4-5-8;/h8,10H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNBCGAPYDPZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CC1)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(prop-2-yn-1-yl)-3H,8H-indeno[1,2-d][1,2,3]triazole](/img/structure/B1485172.png)


amine hydrochloride](/img/structure/B1485178.png)

![1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride](/img/structure/B1485183.png)
![3-[(Oxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1485184.png)
![3-[(Oxolan-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1485185.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H,6H-cyclopenta[d][1,2,3]triazole](/img/structure/B1485186.png)
amine](/img/structure/B1485187.png)
amine](/img/structure/B1485188.png)
amine](/img/structure/B1485190.png)

![2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1485195.png)